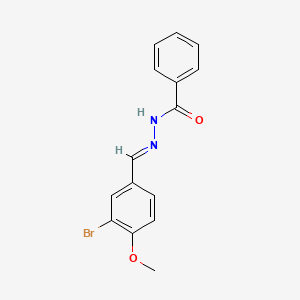

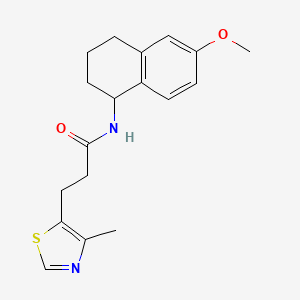

![molecular formula C23H20N4O2 B5588479 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves oxidative cyclization processes. For example, the synthesis of organic salts through oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce quinoxalines demonstrates the type of synthetic strategies that might be employed in the preparation of compounds like N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide. These processes feature metal-free, mild reaction conditions leading to high yields and purity, indicative of the methods that could be applied to synthesize the compound (Faizi et al., 2018).

Aplicaciones Científicas De Investigación

Cytotoxic Activity and Antibacterial Applications

Research on similar quinoline derivatives has shown significant cytotoxic and antimicrobial activities. For instance, marinamide and its methyl ester, derived from marine fungi, demonstrated potent cytotoxic activity against various tumor cell lines, suggesting potential for cancer therapy research (Feng Zhu et al., 2013). Similarly, novel series of quinoline derivatives synthesized from N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide exhibited significant antibacterial activities (R. S. Joshi et al., 2011).

Molecular Structures and Chemical Sensors

Studies on the structural aspects of quinoline and its derivatives have led to the discovery of stable cocrystals and novel chemical sensors. The crystal structures of pyrogallol and its cocrystals with N-heterocycles, for example, have revealed unique and novel observations in structure (Ranjit Thakuria et al., 2012). Additionally, a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solution showed remarkable fluorescence enhancement, highlighting its application in environmental and biological monitoring (G. Park et al., 2015).

Neuropharmacology and AMPA Receptor Antagonism

Quinoline derivatives have been explored for their neuropharmacological properties as well. CP-465,022, a quinazolin-4-one AMPA receptor antagonist, inhibits AMPA receptor-mediated currents, suggesting a potential role in treating conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegeneration (J. Lazzaro et al., 2002).

Antimicrobial Activity of Coumarin-Quinoline Derivatives

The synthesis of new coumarin-quinoline derivatives has shown promising antibacterial activity, suggesting the potential for developing new antimicrobial agents (B. Porwal et al., 2009).

Propiedades

IUPAC Name |

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-16-4-5-21-19(11-16)12-20(22(28)26-21)15-27(14-17-3-2-8-25-13-17)23(29)18-6-9-24-10-7-18/h2-13H,14-15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSGGZMVMXBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CN=CC=C3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)